5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one is a heterocyclic compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms. The presence of the trifluoromethyl group significantly influences its chemical properties and biological activities. This compound is of particular interest in medicinal chemistry due to its potential applications in pharmaceuticals and agrochemicals.
The compound can be synthesized through various methods, which include cyclization reactions involving hydrazines and carboxylic acids. The synthesis and characterization of similar oxadiazole derivatives have been extensively documented in scientific literature, highlighting their significance in drug development and material science .
5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one is classified as an oxadiazole derivative. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The trifluoromethyl substitution enhances the lipophilicity and metabolic stability of the compound, making it a valuable candidate for further research .
The synthesis of 5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one typically involves the following steps:
Technical details indicate that using solvents like ethanol and controlling reaction temperatures are crucial for optimizing yields .
The molecular structure of 5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one features:
The molecular formula is , with a molecular weight of approximately 245.17 g/mol. The compound exhibits distinct spectral characteristics in infrared spectroscopy and nuclear magnetic resonance spectroscopy that confirm its structure .
5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one can participate in various chemical reactions:
Technical details regarding reaction conditions (temperature, solvent choice) are critical for optimizing yields and selectivity in these transformations .
The mechanism of action for compounds like 5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one often involves interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that oxadiazoles can inhibit specific enzymes or modulate receptor activity, leading to therapeutic effects.
Data from pharmacological studies indicate that these compounds may exhibit high affinities for neurotransmitter receptors (e.g., dopamine and serotonin receptors), suggesting potential applications in treating psychiatric disorders .
Relevant data suggest that the trifluoromethyl substitution enhances stability and solubility compared to non-substituted analogs .
5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one has several potential applications:
Research continues to explore its efficacy and safety profiles in various contexts .
This comprehensive analysis highlights the significance of 5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazol-2(3H)-one within scientific research and its potential applications across multiple fields.
The 1,3,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle characterized by a five-membered structure with two nitrogen atoms at positions 3 and 4 and one oxygen atom at position 1. This configuration confers remarkable electronic properties and planarity, enabling π-π stacking interactions with biological targets and enhancing binding affinity. The ring acts as a bioisostere for carboxylic acid esters and carboxamides, improving metabolic stability and membrane permeability while reducing susceptibility to enzymatic hydrolysis [7] [9]. These properties make it a privileged scaffold in antimicrobial, anticancer, and anti-inflammatory agents. For example, 1,3,4-oxadiazole derivatives substituted at the 2- and 5- positions exhibit broad-spectrum antibacterial activity by targeting peptide deformylase (PDF), a conserved bacterial metalloenzyme essential for protein maturation [1]. QSAR models (R² = 0.82–0.89) confirm that electron-withdrawing groups at the 5-position enhance antibacterial potency by modulating lipophilicity and electronic parameters [1].
Table 1: Key Physicochemical Properties of the 1,3,4-Oxadiazole Ring
Property | Value/Role | Biological Implication |
---|---|---|
Aromaticity | Moderate | Facilitates π-π stacking with target proteins |
Dipole Moment | ~3.5 Debye | Enhances solubility and target binding specificity |
Bioisosteric Replacement | Ester/carboxamide mimics | Improves metabolic stability and bioavailability |
Hydrogen Bond Capacity | Acceptors at N3 and O1 | Strengthens interactions with enzymatic active sites |
The trifluoromethyl (–CF₃) group is a lipophilic electron-withdrawing moiety that profoundly influences drug-like properties. Its incorporation at the para-position of the 5-phenyl ring in 1,3,4-oxadiazoles enhances metabolic stability by resisting cytochrome P450-mediated oxidation and improves cell membrane penetration due to high lipophilicity (log P increase of 0.7–1.2 units) [3] [6]. Pharmacodynamically, –CF₃ strengthens target binding via van der Waals interactions and dipole stabilization within hydrophobic enzyme pockets. For instance, in protoporphyrinogen oxidase (PPO) inhibitors, the –CF₃ group contributes to a 73-fold increase in inhibitory activity (Ki = 40 nM) compared to non-fluorinated analogs by optimizing steric fit and electronic effects within the active site [3]. Additionally, this group reduces off-target interactions by minimizing metabolic deactivation pathways, thereby enhancing selectivity for enzymes like focal adhesion kinase (FAK) [5].
Table 2: Impact of Trifluoromethyl Substitution on Molecular Properties
Parameter | Non-CF₃ Analog | CF₃-Substituted Derivative | Change |
---|---|---|---|
Lipophilicity (log P) | 2.1–2.5 | 3.0–3.7 | ↑ 0.7–1.2 units |
Metabolic Half-life | ~1.2 hours | ~3.8 hours | ↑ 3.2-fold |
Enzyme Inhibition (Ki) | 2.9 µM | 40 nM | ↓ 73-fold |
Plasma Protein Binding | 75% | 92% | ↑ 17% |
The evolution of 2,5-disubstituted 1,3,4-oxadiazoles spans over six decades, beginning with Ainsworth’s synthesis of the parent heterocycle via thermolysis of ethyl formate formyl hydrazone in 1965 [8] [9]. Early derivatives (1960s–1990s) focused on antibacterial and herbicidal applications, leveraging the ring’s stability and ease of functionalization. Seminal work established routes like cyclodehydration of diacylhydrazides using POCl₃ or SOCl₂ and oxidative cyclization of thiosemicarbazides with iodine [1] [6]. The 2000s marked a shift toward targeted therapies, exemplified by FAK inhibitors bearing 1,4-benzodioxan and piperazine units (e.g., compound 5m, IC₅₀ = 0.78 µM against FAK) [5]. Advances in catalytic cross-coupling, particularly Suzuki-Miyaura reactions, enabled efficient 5-aryl diversification, yielding biphenyl-oxadiazoles with enhanced antimicrobial activity [6]. Recently, 5-(4-(trifluoromethyl)phenyl derivatives emerged as high-efficacy leads, demonstrating dual optimization of target affinity (e.g., PPO inhibition) and pharmacokinetic properties [3].
Table 3: Evolution of Key 2,5-Disubstituted 1,3,4-Oxadiazole Derivatives
Era | Synthetic Method | Key Derivatives | Primary Activity |
---|---|---|---|
1960–1990 | Fischer esterification + POCl₃ | 5-Aryl-2-thioethers | Antibacterial |
1990–2010 | SOCl₂ cyclization | 5-(Benzodioxan)-2-thiones | Anti-inflammatory |
2010–2025 | Suzuki coupling + I₂ oxidation | 5-(4-(Trifluoromethyl)phenyl)-2(3H)-ones | FAK/PPO inhibition |
Table 4: Structure-Activity Trends in Modern 1,3,4-Oxadiazole Derivatives
5-Substituent | 2-Substituent | Target | Potency (IC₅₀/Ki) | Ligand Efficiency |
---|---|---|---|---|
4-Chlorophenyl | Benzylthio | 8.3 µM | 0.31 | |
Benzo[d][1,4]dioxin-6-yl | Piperazine-thione | FAK | 0.78 µM | 0.41 |
4-(Trifluoromethyl)phenyl | None (2(3H)-one) | hPPO | 40 nM | 0.49 |
3-Nitrophenyl | Hydrazone | COX-2 | 0.31 µM | 0.35 |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1